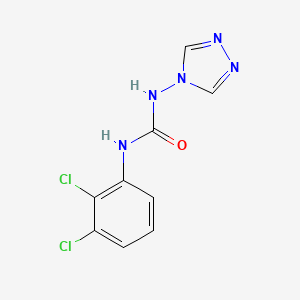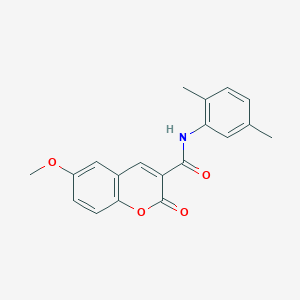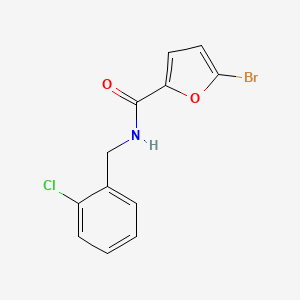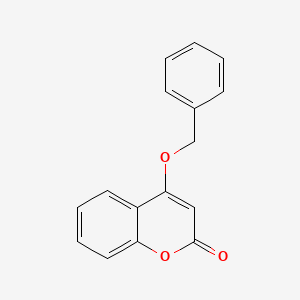
2-cyclohexyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as CYCLO, is a compound that has been studied for its potential medicinal properties. It belongs to the class of oxazolone derivatives and has been found to exhibit various biological activities. In
作用機序
The mechanism of action of 2-cyclohexyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Moreover, this compound may exert its anti-microbial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been found to decrease the levels of reactive oxygen species (ROS), which are implicated in various pathological conditions. Moreover, this compound has been shown to increase the levels of glutathione, a potent antioxidant that is involved in the detoxification of ROS.
実験室実験の利点と制限
2-cyclohexyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity in vitro, making it a potentially safe compound for use in experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-cyclohexyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other biological pathways and its potential as a treatment for other diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method.
合成法
The synthesis of 2-cyclohexyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of cyclohexanone, 4-methoxybenzaldehyde, and ammonium acetate in acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This method has been reported to yield a high-quality product with a good yield.
科学的研究の応用
2-cyclohexyl-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential medicinal properties, including its anti-inflammatory, anti-cancer, and anti-microbial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(4Z)-2-cyclohexyl-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJDHXIKBFQXHM-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)


![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)
